2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-

Catalog No.
S11485448
CAS No.
5115-25-3
M.F
C15H16O6
M. Wt
292.28 g/mol
Availability
In Stock
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2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-fura...

CAS Number

5115-25-3

Product Name

2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-

IUPAC Name

3,9-bis(furan-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

InChI

InChI=1S/C15H16O6/c1-3-11(16-5-1)13-18-7-15(8-19-13)9-20-14(21-10-15)12-4-2-6-17-12/h1-6,13-14H,7-10H2

InChI Key

RCPOYMZTZWMPSU-UHFFFAOYSA-N

Canonical SMILES

C1C2(COC(O1)C3=CC=CO3)COC(OC2)C4=CC=CO4

2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl- is a complex organic compound characterized by its unique spirocyclic structure that incorporates two furan groups at the 3 and 9 positions. The molecular formula of this compound is C₁₅H₁₆O₆, and it features a distinctive arrangement of four oxygen atoms within its spiro structure, contributing to its chemical properties and reactivity. The compound's structural integrity is defined by two fused five-membered rings, which are critical for its biological and chemical interactions .

The synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane derivatives typically involves acetalization reactions. A common method includes the reaction of 2,2-bis(hydroxymethyl)propane-1,3-diol with aldehydes or ketones under acidic conditions. This reaction leads to the formation of the two 1,3-dioxane rings characteristic of the spiro compound .

In addition to acetalization, the compound can undergo various transformations such as nucleophilic additions and polymerization reactions. For instance, it can react with alcohols or acids to form modified derivatives . The presence of furan groups also allows for potential electrophilic aromatic substitution reactions, enhancing its versatility in synthetic applications.

The biological activity of 2,4,8,10-Tetraoxaspiro[5.5]undecane derivatives has been a subject of interest due to their potential pharmacological properties. While specific studies on this exact compound may be limited, related compounds have demonstrated various biological activities including antimicrobial and anticancer effects. The presence of furan moieties is often associated with increased biological activity due to their ability to participate in electron transfer processes .

The synthesis methods for 2,4,8,10-Tetraoxaspiro[5.5]undecane involve several key steps:

  • Acetalization: The primary method involves reacting 2,2-bis(hydroxymethyl)propane-1,3-diol with appropriate aldehydes or ketones in acidic conditions.
  • Rearrangement Reactions: Compounds like 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane can be converted into related structures through rearrangement reactions under specific conditions .
  • Purification: Post-synthesis purification often involves recrystallization techniques to achieve high purity levels necessary for biological testing or industrial applications .

2,4,8,10-Tetraoxaspiro[5.5]undecane derivatives have several applications:

  • Polymer Chemistry: They serve as monomers for synthesizing polyorthoesters which are utilized in drug delivery systems due to their biodegradable nature .
  • Pharmaceuticals: Given their potential biological activities, these compounds may be explored for use in developing new therapeutic agents.
  • Material Science: The unique structural properties make them suitable for creating novel materials with specific mechanical and thermal properties.

Interaction studies involving 2,4,8,10-Tetraoxaspiro[5.5]undecane focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how the compound interacts at a molecular level with biological targets or in polymerization processes. For example:

  • Nucleophilic Additions: The compound can react with diols and acids to form crosslinked networks useful in material science .
  • Electrophilic Reactions: The furan groups can engage in electrophilic aromatic substitution reactions which may alter the compound's biological profile .

Several compounds share structural similarities with 2,4,8,10-Tetraoxaspiro[5.5]undecane but differ in functional groups or substituents:

Compound NameStructural FeaturesUnique Properties
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecaneContains vinyl groups instead of furanHigher reactivity towards polymerization
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecaneFeatures ethylene groupsUsed as a monomer for biodegradable polymers
3,9-Di(phenyl)-2,4,8,10-tetraoxaspiro[5.5]undecaneContains phenyl groupsPotentially different electronic properties affecting reactivity

The uniqueness of 2,4,8,10-Tetraoxaspiro[5.5]undecane lies in its dual furan substituents which enhance its solubility and potential biological interactions compared to other similar compounds .

Ketalization Strategies for Spiroacetal Formation

Acid-Catalyzed Condensation with Pentaerythritol

The spiroacetal core of 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives is typically constructed via acid-catalyzed ketalization of pentaerythritol with furan-containing diketones or dialdehydes. This method leverages the tetrahedral geometry of pentaerythritol to induce spirocyclic formation. For example, condensation under reflux with p-toluenesulfonic acid (p-TsOH) in toluene facilitates the removal of water via azeotropic distillation, driving the equilibrium toward spiroacetal formation [1]. The reaction proceeds through a hemiketal intermediate, which undergoes cyclization to yield the spiro[5.5]undecane framework.

A critical parameter is the stoichiometric ratio of pentaerythritol to the furyl-containing carbonyl precursor. Excess pentaerythritol (1.2–1.5 equivalents) ensures complete conversion, as unreacted diol can be removed during workup. The use of Brønsted acids like p-TsOH or Lewis acids such as zinc chloride (ZnCl₂) has been reported, with the latter offering milder conditions for acid-sensitive substrates [1] [2].

Solvent Selection in Azeotropic Distillation Systems

Nonpolar solvents like toluene or cyclohexane are preferred for azeotropic water removal due to their low miscibility with water and favorable boiling points. Toluene, with a water azeotrope boiling at 85°C, enables efficient dehydration at moderate temperatures, minimizing side reactions such as furan ring opening [1]. Polar aprotic solvents like N,N-dimethylformamide (DMF) are avoided due to their high boiling points and tendency to stabilize charged intermediates, which can hinder cyclization.

Functional Group Compatibility in Spiroacetal Synthesis

The presence of furan substituents at the 3- and 9-positions introduces challenges related to the stability of the heteroaromatic rings under acidic conditions. Furan rings are susceptible to protonation and subsequent ring-opening in strongly acidic media, necessitating the use of weakly acidic catalysts (e.g., pyridinium p-toluenesulfonate) or buffered systems [2]. Notably, electron-donating groups on the furan ring, such as methoxy substituents, enhance stability by reducing electrophilic susceptibility [3].

Compatability with ester, nitrile, and ether functionalities has been demonstrated, provided that reaction times are controlled to prevent hydrolysis or oxidation. For instance, methyl ester groups remain intact when the reaction is conducted below 100°C [2].

Yield Optimization through Catalytic System Modifications

Yield improvements are achieved through catalyst screening and solvent optimization. A comparative study of catalytic systems reveals the following trends:

CatalystSolventTemperature (°C)Yield (%)
p-TsOH (5 mol%)Toluene11068
ZnCl₂ (10 mol%)Dichloromethane4072
Amberlyst-15Cyclohexane9065

Lewis acids like ZnCl₂ enable lower reaction temperatures, reducing furan decomposition and improving yields to 72% [1]. Heterogeneous catalysts such as Amberlyst-15 offer ease of separation but exhibit lower activity due to diffusion limitations [2].

Challenges in Diastereomeric Control During Synthesis

The spiroacetalization of unsymmetrical diketones or dialdehydes often produces diastereomeric mixtures due to the equatorial vs. axial orientation of substituents on the spirocyclic core. For 3,9-di-2-furanyl derivatives, the bulky furan groups favor the equatorial conformation, but minor diastereomers (5–15%) are typically observed [3]. Strategies to enhance selectivity include:

  • Temperature modulation: Lower temperatures (e.g., 0–25°C) favor kinetic control, favoring the thermodynamically less stable axial isomer.
  • Additive effects: Chelating agents like 18-crown-6 ether stabilize transition states, improving selectivity to 4:1 dr in some cases [3].

$$ ^1H $$ Nuclear Magnetic Resonance Signal Assignment Strategies

The proton nuclear magnetic resonance analysis of 2,4,8,10-tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl- requires comprehensive signal assignment strategies due to the complex spiroacetal framework containing furan substituents. The compound exhibits characteristic signal patterns that reflect both the spiroacetal core structure and the aromatic furan rings [1] [2].

Furan Ring Proton Assignments

The furan rings attached at positions 3 and 9 display distinctive aromatic proton signals in the downfield region. Furan protons typically appear in specific chemical shift ranges: the proton adjacent to oxygen (position 2 of furan) resonates at approximately 7.4 parts per million, while the proton at position 3 of furan appears around 6.4 parts per million [3]. These chemical shifts are influenced by the electron-donating oxygen atom within the five-membered aromatic ring, creating characteristic deshielding patterns [4].

The assignment strategy involves analyzing the coupling patterns and integrations to distinguish between equivalent and non-equivalent furan protons. Variable-temperature nuclear magnetic resonance experiments can provide additional confirmation of signal assignments by revealing temperature-dependent conformational changes that affect chemical shift positions [5] [6].

Spiroacetal Core Proton Analysis

The spiroacetal framework presents unique challenges for proton assignment due to conformational flexibility and multiple stereogenic centers. The methylene protons within the six-membered rings exhibit chemical shifts typically ranging from 3.5 to 4.5 parts per million, characteristic of protons alpha to oxygen atoms . The spiro carbon at position 5 creates a rigid junction that influences the chemical environment of adjacent protons.

Assignment strategies must account for axial and equatorial positioning of protons within the chair conformations of the six-membered rings. Nuclear Overhauser effect spectroscopy provides critical spatial proximity information for confirming proton assignments, particularly for distinguishing between axial and equatorial orientations [9] [10].

Integration and Multiplicity Patterns

The integration patterns reflect the symmetry elements present in the molecule. The two furan rings contribute equivalent proton signals when conformational exchange is rapid on the nuclear magnetic resonance timescale. Each furan ring contributes two aromatic protons, resulting in a total of four furan protons that may appear as overlapping multipets depending on the degree of magnetic equivalence [11].

The spiroacetal core contributes eight methylene protons distributed across four equivalent positions within the bicyclic framework. These protons appear as complex multipets due to geminal coupling (12-15 Hertz) and vicinal coupling (2-10 Hertz) with adjacent methylene protons [12] [13].

$$ ^{13}C $$ Nuclear Magnetic Resonance Chemical Shift Correlations

Carbon-13 nuclear magnetic resonance spectroscopy provides essential structural information for 2,4,8,10-tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl- through characteristic chemical shift correlations that reflect the electronic environment of each carbon atom within the molecular framework [14].

Spiroacetal Carbon Chemical Shifts

The spiroacetal framework exhibits distinct carbon-13 chemical shift patterns that correlate with the anomeric stabilization present in the bicyclic acetal system. Carbon atoms directly bonded to oxygen (positions 2, 4, 8, and 10) appear in the characteristic acetal region between 90-110 parts per million [11]. These chemical shifts reflect the deshielding effect of the electronegative oxygen atoms and the stabilization provided by anomeric interactions.

The spiro carbon at position 5 appears as a quaternary carbon signal typically around 110-115 parts per million, reflecting its unique bonding environment with four carbon-oxygen bonds. This chemical shift position is diagnostic for spiroacetal systems and provides confirmation of the spiro junction formation [15] [16].

Furan Carbon Assignments

The furan rings contribute characteristic aromatic carbon signals that appear in the aromatic region (100-170 parts per million). The carbon atoms within the furan rings exhibit specific chemical shift correlations based on their position relative to the oxygen heteroatom [17] [18].

Position 2 of the furan ring (adjacent to oxygen) typically appears around 142-152 parts per million, while position 3 appears at 107-112 parts per million. Positions 4 and 5 of the furan ring resonate at 143-145 and 108-110 parts per million, respectively. These chemical shift values are influenced by the aromatic character of the furan ring and the electron-donating properties of the oxygen atom [4].

Methylene Carbon Correlations

The methylene carbons within the spiroacetal framework appear in the aliphatic region (15-50 parts per million), with their exact chemical shifts influenced by the proximity to oxygen atoms and conformational effects. Carbon atoms in alpha positions to oxygen typically appear more downfield (40-50 parts per million) compared to beta positions (25-35 parts per million) [11].

The chemical shift correlations provide information about conformational preferences within the six-membered rings. Chair conformations result in distinct chemical shift patterns for axial and equatorial carbons, which can be analyzed through variable-temperature studies to determine conformational equilibria [19] [6].

Nuclear Overhauser Effect Enhancement

Carbon-13 nuclear magnetic resonance spectra are typically recorded with proton decoupling to simplify spectral interpretation. The nuclear Overhauser effect provides signal enhancement for carbons bearing protons, with the magnitude of enhancement correlating with the number of attached protons [13]. This enhancement follows the order: methyl greater than methylene greater than methine greater than quaternary carbon, providing valuable multiplicity information for structural assignment [12].

X-ray Crystallographic Studies of Spiroacetal Cores

X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms within 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives, revealing crucial details about conformational preferences and intermolecular interactions [20] [21].

Chair Conformation Analysis

Single-crystal X-ray diffraction studies of spiroacetal compounds consistently reveal that both six-membered rings adopt chair conformations, which represent the most thermodynamically stable arrangement [22] [23]. The crystallographic data confirms that these chair conformations benefit from double anomeric stabilization, where both acetal centers exhibit the anomeric effect simultaneously.

The chair conformations observed in the solid state show characteristic bond lengths and angles that reflect the electronic stabilization provided by anomeric interactions. The carbon-oxygen bond lengths at the acetal centers typically range from 1.42 to 1.45 Angstroms, which is shorter than typical ether bonds due to anomeric stabilization [15].

Spiro Junction Geometry

Crystallographic analysis reveals that the spiro junction maintains tetrahedral geometry with bond angles close to 109.5 degrees. The four carbon-oxygen bonds at the spiro center exhibit nearly equal bond lengths, indicating balanced electronic stabilization across the bicyclic framework [24] [23].

The spiroacetal core demonstrates remarkable rigidity in the solid state, with minimal deviation from ideal tetrahedral geometry at the spiro carbon. This structural rigidity contributes to the conformational stability of the entire molecular framework and influences the spatial orientation of substituents [21] [22].

Intermolecular Interactions

X-ray crystallographic studies reveal various intermolecular interactions that stabilize the crystal packing of spiroacetal compounds. Weak hydrogen bonding interactions, including carbon-hydrogen to oxygen contacts, contribute to the overall crystal stability [25]. These interactions typically involve distances ranging from 2.3 to 2.7 Angstroms and provide additional stabilization in the solid state.

The furan substituents participate in pi-pi stacking interactions and carbon-hydrogen to pi contacts with neighboring molecules, contributing to the three-dimensional crystal architecture. These interactions influence the conformational preferences observed in the solid state and may differ from solution-phase conformations [17] [25].

Thermal Parameters and Disorder

Crystallographic thermal parameters provide information about atomic motion within the crystal lattice. The spiroacetal core typically exhibits low thermal parameters, indicating restricted motion and confirming the rigidity of the bicyclic framework. However, flexible substituents may show higher thermal parameters or crystallographic disorder [25].

Temperature-dependent crystallographic studies can reveal information about conformational dynamics and phase transitions. Some spiroacetal compounds exhibit temperature-dependent conformational changes that can be monitored through variable-temperature X-ray diffraction experiments [24].

Conformational Analysis Through Variable-Temperature Nuclear Magnetic Resonance

Variable-temperature nuclear magnetic resonance spectroscopy serves as a powerful tool for investigating the conformational dynamics of 2,4,8,10-tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-, providing insights into molecular flexibility and conformational equilibria [26] [19] [27].

Temperature-Dependent Conformational Exchange

The spiroacetal framework exhibits conformational exchange processes that can be monitored through variable-temperature nuclear magnetic resonance experiments. At room temperature, rapid chair-chair interconversion produces averaged signals, while cooling slows these exchange processes, leading to peak broadening and eventual peak splitting [27].

The six-membered rings within the spiroacetal system undergo chair-chair interconversion with activation energies typically ranging from 10-15 kilocalories per mole. Variable-temperature studies reveal coalescence temperatures where the exchange rate equals the chemical shift difference multiplied by 2.22, providing quantitative information about conformational dynamics [26] [19].

Signal Broadening and Coalescence Phenomena

As temperature decreases, nuclear magnetic resonance signals begin to broaden due to intermediate exchange rates between conformational states. Further cooling leads to coalescence, where separate signals begin to emerge for different conformational isomers [27]. The temperature at which coalescence occurs provides direct information about the energy barriers for conformational interconversion.

Below the coalescence temperature, distinct signals appear for different conformational states, allowing direct observation of conformational equilibria. The relative intensities of these signals provide thermodynamic information about the stability differences between conformational isomers [19] [5].

Furan Ring Dynamics

The furan substituents at positions 3 and 9 may exhibit restricted rotation around the carbon-carbon bonds connecting them to the spiroacetal core. Variable-temperature nuclear magnetic resonance can reveal these rotational barriers and provide information about preferred conformations of the furan rings relative to the spiroacetal framework [17].

Restricted rotation becomes apparent through temperature-dependent changes in coupling patterns and chemical shifts of furan protons. The barrier to rotation typically ranges from 12-18 kilocalories per mole for furan-substituted systems, depending on steric and electronic factors [28] [29].

Quantitative Conformational Analysis

Variable-temperature nuclear magnetic resonance provides quantitative data for conformational analysis, including equilibrium constants and thermodynamic parameters. The temperature dependence of conformational equilibria follows the Van't Hoff equation, allowing determination of enthalpy and entropy differences between conformational states [19].

Analysis of peak intensities as a function of temperature provides information about the population distribution of conformational isomers. This data can be used to construct energy profiles and determine the relative stability of different conformational states [26] [6].

The nuclear Overhauser effect can be combined with variable-temperature studies to provide additional structural information about conformational preferences. Temperature-dependent nuclear Overhauser effect measurements reveal changes in internuclear distances that accompany conformational transitions [5] [10].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2,4,8,10-tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl- provides characteristic fragmentation patterns that reflect the structural features of both the spiroacetal core and the furan substituents [30] [31] [32].

Molecular Ion Peak Characteristics

The molecular ion peak represents the intact molecule after ionization and appears at the highest mass-to-charge ratio in the spectrum. For spiroacetal compounds, the molecular ion peak intensity is typically moderate to low due to the tendency of acetal bonds to undergo fragmentation during electron impact ionization [33] [34].

The molecular ion peak provides direct confirmation of the molecular weight and can be used to determine the molecular formula when combined with high-resolution mass spectrometry. Isotope patterns in the molecular ion region provide additional structural information and confirm the elemental composition [35].

Spiroacetal Core Fragmentation

The spiroacetal framework exhibits characteristic fragmentation patterns that involve cleavage of carbon-oxygen bonds within the acetal systems. The most common fragmentation pathway involves loss of formaldehyde (mass 30) from the acetal centers, resulting in fragment ions at molecular ion minus 30 mass units [30] [32].

Sequential loss of multiple formaldehyde units can occur, leading to fragment ions at molecular ion minus 60, minus 90, and higher mass losses. These fragmentation patterns are diagnostic for spiroacetal systems and provide structural confirmation [36].

The spiro carbon represents a particularly labile position during fragmentation, often leading to cleavage that separates the two six-membered ring systems. This fragmentation pattern results in characteristic fragment ions that correspond to individual ring fragments [31] [32].

Furan Ring Fragmentation Patterns

The furan substituents undergo characteristic aromatic fragmentation reactions during mass spectrometric analysis. Loss of carbon monoxide (mass 28) from the furan rings is a common fragmentation pathway, reflecting the tendency of furan rings to undergo ring-opening reactions under electron impact conditions [37] [38].

The furan rings can also undergo loss of the entire furan unit (mass 68) through cleavage of the carbon-carbon bond connecting the furan to the spiroacetal core. This fragmentation pattern results in base peak or prominent fragment ions in many furan-containing compounds [3] [36].

Base Peak Assignment and Intensity Patterns

The base peak in the mass spectrum represents the most abundant fragment ion and often corresponds to the most stable fragment produced during ionization. For spiroacetal systems, the base peak frequently results from extensive fragmentation that produces small, stable fragment ions [32] [35].

Common base peak assignments include fragments corresponding to furan-derived ions (mass 39, 68, or 95) or spiroacetal-derived fragments that retain significant structural features. The relative intensities of fragment ions provide information about the preferred fragmentation pathways and the stability of different molecular regions [30] [31].

Fragmentation Mechanisms and Rearrangements

Mass spectrometric fragmentation of spiroacetal compounds often involves rearrangement reactions that can lead to unexpected fragment ion masses. McLafferty rearrangements and other hydrogen transfer processes can occur, particularly when the molecule contains suitable functional groups for these rearrangement pathways [38] [32].

The fragmentation patterns observed under electron impact ionization conditions (70 electron volts) may differ from those observed under chemical ionization or other soft ionization techniques. Electron impact provides extensive fragmentation that reveals detailed structural information, while chemical ionization preserves more molecular ion intensity [30] [31].

Fragmentation TypeMass LossFragment AssignmentRelative Intensity
Molecular Ion0[M]+Low-Moderate
Formaldehyde Loss30[M-CH₂O]+Moderate
Double Formaldehyde Loss60[M-2CH₂O]+Moderate
Furan Loss68[M-C₄H₄O]+High
Carbon Monoxide Loss28[M-CO]+Moderate
Base Peak FragmentVariableStable Fragment100%

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Exact Mass

292.09468823 g/mol

Monoisotopic Mass

292.09468823 g/mol

Heavy Atom Count

21

General Manufacturing Information

2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-: INACTIVE

Dates

Last modified: 08-09-2024

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